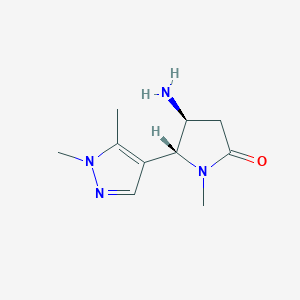

(4S,5R)-4-Amino-5-(1,5-dimethylpyrazol-4-yl)-1-methylpyrrolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(4S,5R)-4-Amino-5-(1,5-dimethylpyrazol-4-yl)-1-methylpyrrolidin-2-one” is a complex organic compound. It contains a pyrrolidin-2-one group, which is a five-membered lactam (a cyclic amide). It also contains a 1,5-dimethylpyrazol-4-yl group, which is a type of pyrazole. Pyrazoles are heterocyclic compounds containing three carbon atoms and two nitrogen atoms in a five-membered ring .

Molecular Structure Analysis

The molecular formula of the compound is C13H22N4O2, and its molecular weight is 266.34 . The compound contains a pyrrolidin-2-one ring and a pyrazole ring, which are likely to contribute significantly to its chemical properties.Wissenschaftliche Forschungsanwendungen

Synthesis and Transformations

One area of research involves the synthesis and transformations of pyrazolone derivatives. For example, the study on the synthesis and transformations of N-substituted pyrazolones illustrates the chemical reactivity of these compounds, leading to various substitution products and cycloadducts through acid-catalyzed reactions and treatment with specific reagents. These chemical processes are foundational for further applications in medicinal chemistry and material science (Grošelj et al., 2006).

Corrosion Inhibition

Pyrazole derivatives have also been explored for their potential as corrosion inhibitors, which is crucial for protecting metals against degradation. The theoretical study on bipyrazolic-type organic compounds, including their inhibitory efficiency against corrosion, demonstrates the application of these compounds in materials science and engineering (Wang et al., 2006).

Antimicrobial and Anticancer Activities

Another significant area of application is in the development of antimicrobial and anticancer agents. Pyrazolone derivatives have been synthesized and evaluated for their biological activities, showing potential in the field of drug discovery and pharmaceutical sciences. For instance, the synthesis and biological evaluation of benzamide derivatives based on pyrazolone highlight their inhibitory potential against various enzymes, indicating their relevance in medicinal chemistry and therapy development (Saeed et al., 2015).

Molecular Mechanics and Spectroscopic Characterization

Research also extends to the molecular mechanics and spectroscopic characterization of pyrazolone derivatives, providing insights into their structural properties and potential therapeutic applications. The study on the molecular mechanics potential energy evaluation of pyrazolone ligands and their metal complexes contributes to understanding their analgesic, anti-inflammatory, and antipyretic activity, which can be applied in the design of new therapeutic agents (Otuokere et al., 2015).

Wirkmechanismus

Target of Action

The primary target of (4S,5R)-4-Amino-5-(1,5-dimethylpyrazol-4-yl)-1-methylpyrrolidin-2-one is transthyretin (TTR) . TTR is a 55 kDa homotetrameric protein present in serum and cerebral spinal fluid . The function of TTR is to transport L-thyroxine (T4) and holo-retinol binding protein (RBP) .

Mode of Action

The compound acts by kinetic stabilization of the native state of transthyretin . This stabilization prevents protein misfolding . Misfolding of transthyretin plays an important role in transthyretin amyloid diseases .

Biochemical Pathways

The compound affects the biochemical pathway involving the transformation of TTR into fibrils and other aggregates . These aggregates lead to disease pathology in humans .

Result of Action

The result of the compound’s action is the prevention of TTR misfolding . This can be used as an effective treatment or prophylaxis for transthyretin amyloid diseases .

Eigenschaften

IUPAC Name |

(4S,5R)-4-amino-5-(1,5-dimethylpyrazol-4-yl)-1-methylpyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O/c1-6-7(5-12-14(6)3)10-8(11)4-9(15)13(10)2/h5,8,10H,4,11H2,1-3H3/t8-,10+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTAWOBCECQLSRI-WCBMZHEXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)C2C(CC(=O)N2C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=NN1C)[C@@H]2[C@H](CC(=O)N2C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4S,5R)-4-Amino-5-(1,5-dimethylpyrazol-4-yl)-1-methylpyrrolidin-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2824472.png)

![(1-(6-Methoxybenzo[d]thiazol-2-yl)piperidin-4-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2824473.png)

![3-(2-thienyl)-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B2824475.png)

![4-butyl-3-[(4-fluorobenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2824478.png)

![3-(1,3-benzodioxol-5-ylmethyl)-1-(2-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![(4-Chlorophenyl)-[3-fluoro-4-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B2824483.png)

![N-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2824484.png)

![5-tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(2-methyl-1H-imidazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2824486.png)